N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Description
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H22F3NO4S and its molecular weight is 429.45. The purity is usually 95%.
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Scientific Research Applications
Antiestrogenic Activity
A study demonstrated the synthesis and evaluation of dihydronaphthalene derivatives, showcasing potent antiestrogenic activity both orally and subcutaneously in rats and mice. The binding affinity of these compounds to rat uterine cytosol estrogen receptors indicated a higher affinity than estradiol, highlighting the compound's potential therapeutic implications in estrogen-related conditions (Jones et al., 1979).
Carbonic Anhydrase Inhibition
Research on sulfonamide derivatives derived from indanes and tetralines, including compounds structurally related to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, found significant inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II. This suggests potential applications in medical conditions where inhibition of carbonic anhydrase is beneficial (Akbaba et al., 2014).
Synthesis of Complex Molecules
A study focused on the synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-tetramethylpentane and cyclic analogs, involving reactions that lead to the formation of compounds with potential applications in material science and pharmaceutical research (Collins & Jacobs, 1986).
Sigma Receptor Binding
Investigation into the substitution effects on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives revealed insights into selective binding and activity at the sigma(1) receptor, offering avenues for drug development, especially in neuropsychiatric and neurodegenerative disorders (Berardi et al., 2005).
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO4S/c1-28-17-8-9-18-15(11-17)3-2-10-19(18,25)13-24-29(26,27)12-14-4-6-16(7-5-14)20(21,22)23/h4-9,11,24-25H,2-3,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWACPKVLGBLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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